

Application Note: High-Resolution Mass Spectrometry for Dicamba Metabolite Identification

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Compound of Interest

Compound Name: *Dicamba-5-hydroxypentanoic acid*

Cat. No.: *B12383312*

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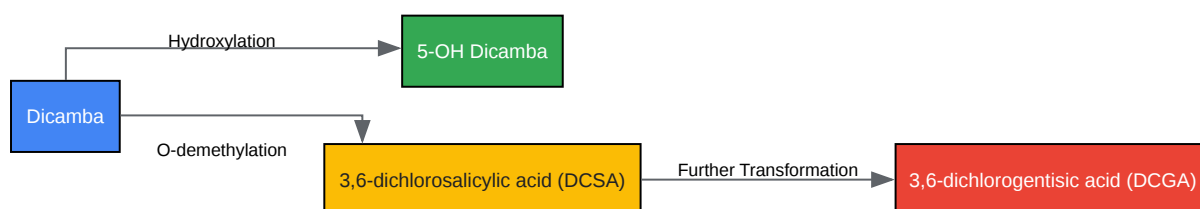
Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1][2] Understanding its metabolic fate in various environmental matrices and biological systems is crucial for assessing its environmental impact and ensuring food safety. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), has become an indispensable tool for the accurate identification and quantification of Dicamba and its metabolites.[3][4] This application note provides detailed protocols and data for the identification of key Dicamba metabolites using advanced HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

The primary metabolites of concern for Dicamba include 5-hydroxy Dicamba (5-OH Dicamba) and 3,6-dichlorosalicylic acid (DCSA).[5][6] DCSA is a major degradate in the environment and can be more persistent than the parent compound.[5][6] DCSA can be further transformed into 3,6-dichlorogentisic acid (DCGA).[5][7] In genetically modified, Dicamba-resistant plants, the herbicide is rapidly converted to DCSA.[6]

Metabolic Pathway of Dicamba

The metabolic conversion of Dicamba primarily involves hydroxylation and demethylation followed by further degradation. The key transformations are illustrated in the pathway diagram below.



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Caption: Metabolic pathway of Dicamba.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of Dicamba and its metabolites from complex matrices like soil and vegetation.[6]

Materials:

- 5 g of homogenized sample (soil or plant foliage)[5]
- Acetonitrile (ACN) with 1% formic acid[5]
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (15 mL and 2 mL)

- Vortex mixer
- Centrifuge

Protocol:

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[5]
- Add 10 mL of ACN with 1% formic acid.[5]
- Add an appropriate internal standard, such as d3-Dicamba.[5]
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Shake vigorously for 15 minutes and then centrifuge at 4000 rpm for 5 minutes.[5]
- Transfer the supernatant (ACN layer) to a 15 mL tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO_4 for dispersive solid-phase extraction (d-SPE) cleanup.
- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial.[5]
- The extract is now ready for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

- UHPLC system (e.g., Agilent 1290 Infinity UHPLC, Waters ACQUITY UPLC I-Class)[4]
- High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, SCIEX QTRAP 6500+, Thermo Scientific Orbitrap ID-X)[5][8]

LC Parameters:

| Parameter | Value |
|--------------------|--|
| Column | Phenomenex Kinetex F5 (100 x 3 mm, 2.6 μ m) or equivalent[9] |
| Mobile Phase A | Water with 0.1% formic acid[9] |
| Mobile Phase B | Methanol with 0.1% formic acid[9] |
| Flow Rate | 0.500 mL/min[9] |
| Injection Volume | 5 μ L |
| Column Temperature | 40 $^{\circ}$ C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program[9]

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 5 |
| 1.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |

| 17.0 | 5 |

HRMS Parameters (Q-TOF/Orbitrap):

| Parameter | Value |
|-------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Negative ^[5] |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Mass Range | m/z 50 - 1000 |
| Resolution | > 20,000 FWHM |
| Collision Energy | Stepped collision energies (e.g., 10, 20, 40 eV) for MS/MS |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

Data Presentation

The accurate mass capabilities of HRMS allow for the confident identification of Dicamba and its metabolites.

Table 2: Accurate Mass and Retention Times of Dicamba and its Metabolites

| Compound | Formula | Calculated m/z [M-H] ⁻ | Measured m/z [M-H] ⁻ | Mass Error (ppm) | Retention Time (min) |
|--------------|--|-----------------------------------|---------------------------------|------------------|----------------------|
| Dicamba | C ₈ H ₆ Cl ₂ O ₃ | 219.9672 | 219.9670 | -0.9 | 8.5 |
| 5-OH Dicamba | C ₈ H ₆ Cl ₂ O ₄ | 235.9621 | 235.9619 | -0.8 | 7.2 |
| DCSA | C ₇ H ₄ Cl ₂ O ₃ | 205.9515 | 205.9513 | -1.0 | 6.8 |

| DCGA | C₈H₆Cl₂O₅ | 251.9570 | 251.9568 | -0.8 | 5.4 |

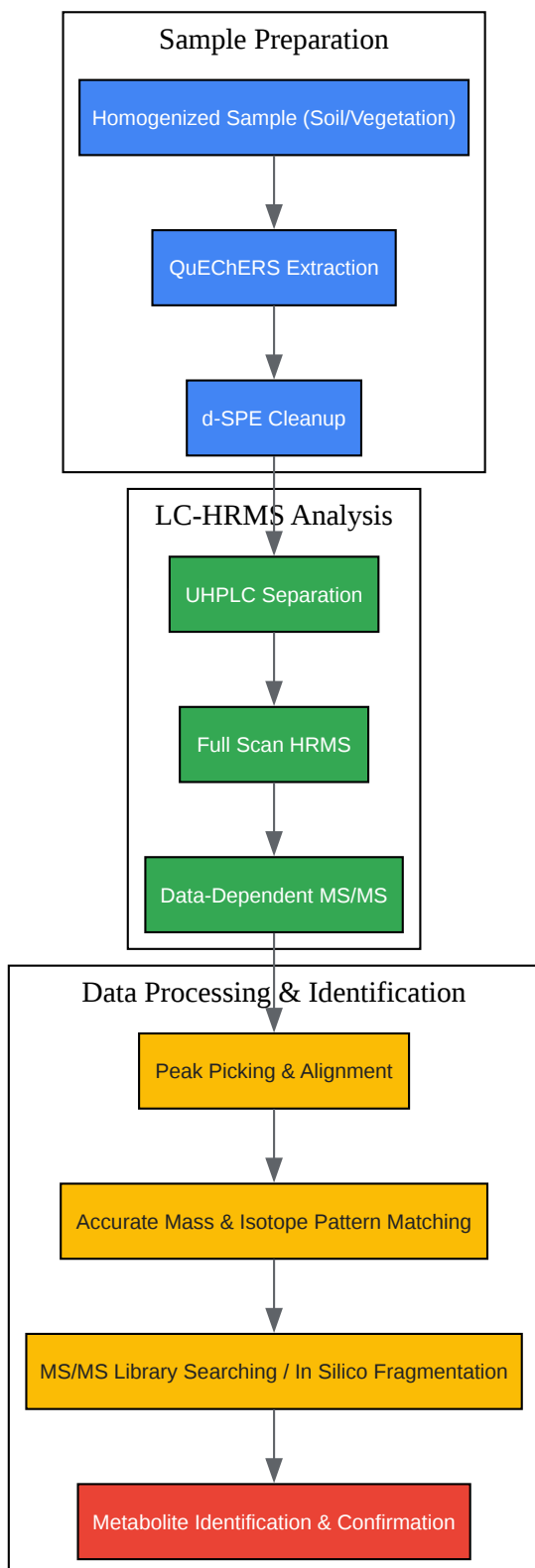
Table 3: Quantitative Performance Data^{[5][9]}

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
|--------------|-------------------------------------|--|
| Dicamba | <1 | 1.0 |
| 5-OH Dicamba | 1 | 5.0 |
| DCSA | <1 | 1.0 |

| DCGA | - | 10 |

Experimental and Data Analysis Workflow

The overall workflow for the identification of Dicamba metabolites involves sample preparation, LC-HRMS analysis, and sophisticated data processing.



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Caption: Dicamba metabolite identification workflow.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a powerful and reliable technique for the identification and quantification of Dicamba and its metabolites in complex matrices. The high mass accuracy and resolution of modern instruments like Q-TOF and Orbitrap systems provide unambiguous elemental compositions, while MS/MS data aids in structural elucidation. The detailed protocols and data presented in this application note offer a robust framework for researchers and scientists to confidently analyze Dicamba metabolites, contributing to a better understanding of its environmental fate and potential risks.

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